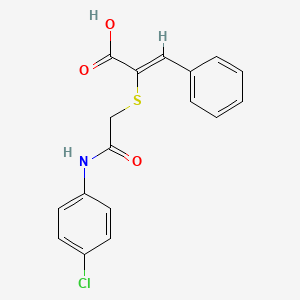

(Z)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-3-phenylacrylic acid

Vue d'ensemble

Description

(Z)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-3-phenylacrylic acid is an organic compound characterized by the presence of a chlorophenyl group, an amino group, and a phenylacrylic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-3-phenylacrylic acid typically involves the following steps:

Formation of the thioether linkage: This can be achieved by reacting 4-chloroaniline with a suitable thiol compound under basic conditions.

Acryloylation: The resulting thioether is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.

Isomerization: The final step involves the isomerization of the resulting compound to obtain the (Z)-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that compounds similar to (Z)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-3-phenylacrylic acid exhibit significant anticancer activity. A study focused on phenylthiazole derivatives demonstrated that modifications in their structure can enhance cytotoxic effects against prostate cancer and melanoma cells. The introduction of specific functional groups, such as thioether linkages, has been shown to influence the biological activity of these compounds significantly .

Antibacterial Effects

The compound's structural analogs have been evaluated for antibacterial properties. For instance, a series of substituted phenyl compounds were tested against various bacterial strains, revealing that certain derivatives exhibited potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis . The presence of a chlorophenyl group is often linked to enhanced antimicrobial efficacy.

Synthesis and Modifications

The synthesis of this compound can be achieved through various methodologies, including:

-

Knoevenagel Condensation : This method allows for the formation of α,β-unsaturated acids from aldehydes and active methylene compounds.

This reaction is crucial for constructing the core structure of the compound .

Anti-inflammatory Activity

Compounds with similar structures have been investigated for their anti-inflammatory properties. The incorporation of specific substituents can modulate the inflammatory response by inhibiting key pathways involved in inflammation .

Neuroprotective Effects

Recent studies suggest that derivatives of this compound may exhibit neuroprotective effects. These compounds could potentially protect neuronal cells from oxidative stress and apoptosis, making them candidates for further investigation in neurodegenerative disease models .

Case Study 1: Anticancer Activity Assessment

In a study published in Der Pharma Chemica, researchers synthesized a series of thiazolidine derivatives and evaluated their cytotoxicity against prostate cancer cells. The results indicated that specific modifications led to enhanced antiproliferative effects, suggesting a promising avenue for developing new anticancer agents based on the structure of this compound .

Case Study 2: Antimicrobial Evaluation

A comprehensive antimicrobial evaluation was conducted on various substituted phenyl derivatives, including those related to this compound. The findings highlighted significant antibacterial activity against multiple strains, paving the way for future therapeutic applications in treating bacterial infections .

Mécanisme D'action

The mechanism of action of (Z)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-3-phenylacrylic acid involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the phenylacrylic acid moiety can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (Z)-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-3-phenylacrylic acid

- (Z)-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-3-phenylacrylic acid

Uniqueness

The uniqueness of (Z)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-3-phenylacrylic acid lies in the presence of the chlorophenyl group, which can impart distinct electronic and steric properties compared to its fluorinated or brominated analogs

Activité Biologique

(Z)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-3-phenylacrylic acid, known by its CAS number 898638-24-9, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a phenylacrylic acid backbone with a thioether side chain, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of phenylacrylic acid derivatives with chlorophenyl amino compounds. A notable method includes:

- Formation of Thioether : The reaction of 4-chlorophenylamine with an appropriate thio compound.

- Condensation : The thioether is then condensed with phenylacrylic acid derivatives under acidic conditions to yield the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The half-maximal effective concentration (EC50) values ranged from 5 to 10 µM depending on the cell line tested .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent:

- Inhibition of Pro-inflammatory Cytokines : Studies indicate that this compound can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in managing inflammatory diseases .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated:

- Radical Scavenging Ability : this compound exhibits significant radical scavenging activity in various assays, indicating its potential use as a protective agent against oxidative stress-related diseases .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Breast Cancer Study : In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a 70% reduction in cell viability compared to untreated controls after 48 hours .

- Inflammatory Disease Model : In a murine model of acute inflammation, administration of this compound led to a significant decrease in paw edema and reduced histological signs of inflammation when compared to the vehicle control group .

Propriétés

IUPAC Name |

(Z)-2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-3-phenylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3S/c18-13-6-8-14(9-7-13)19-16(20)11-23-15(17(21)22)10-12-4-2-1-3-5-12/h1-10H,11H2,(H,19,20)(H,21,22)/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBHTBXYGCYFJQ-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)SCC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C(=O)O)\SCC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.